4-Ethyl-2-methoxy-N-methylaniline is an organic compound that belongs to the class of methoxyphenols, which are characterized by a methoxy group attached to a phenolic structure. This compound is also known by its traditional name, 4-ethylguaiacol, and has the chemical formula with a molecular weight of approximately 165.23 g/mol. It is recognized for its presence in various food products, particularly those with aromatic qualities, such as certain coffees and wines .
4-Ethyl-2-methoxy-N-methylaniline can be found naturally in several foods, including red wine and robusta coffee. It has been identified as a compound contributing to the flavor profiles of these products. Its detection in other foods such as beer and various peppers suggests its potential as a biomarker for dietary intake .
The synthesis of 4-Ethyl-2-methoxy-N-methylaniline can be achieved through several methods, primarily involving the alkylation of aniline derivatives. Common methods include:
The reactions typically require controlled conditions to ensure high yields and purity. The use of solvents like acetone or ethanol can facilitate the reaction process, while temperature and reaction time are critical parameters that influence the outcome.
4-Ethyl-2-methoxy-N-methylaniline participates in various chemical reactions typical for aromatic compounds, including:
The reactivity of this compound is influenced by the presence of both electron-donating (methoxy) and electron-withdrawing (amino) groups, which modulate its electrophilic character. The oxidation potentials have been studied, indicating its behavior under different conditions .
The mechanism of action for 4-Ethyl-2-methoxy-N-methylaniline involves its interaction with biological systems, particularly in flavor and aroma perception. It acts as a flavor compound and may influence sensory responses due to its structural characteristics.
Research indicates that compounds like 4-Ethyl-2-methoxy-N-methylaniline may exhibit antioxidant properties, which could contribute to their sensory attributes in food products .
Relevant data from studies indicate that this compound possesses significant flavoring properties due to its unique molecular structure .
4-Ethyl-2-methoxy-N-methylaniline finds applications primarily in:
Additionally, ongoing research into its antioxidant properties may open up further applications in health-related fields .
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